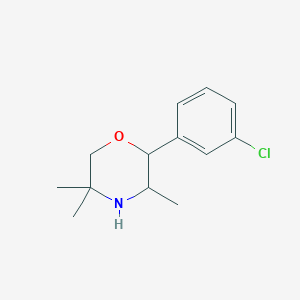
2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride
説明
科学的研究の応用
Medicinal Chemistry: Drug Design and Development
The compound 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride is a valuable entity in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structure, which includes a quinoline moiety, is known for a broad spectrum of bioactivity, making it an excellent pharmacophore . Researchers utilize this compound to create derivatives with potential therapeutic effects. For instance, its incorporation into larger molecules could lead to the development of novel drugs with improved efficacy and safety profiles.
Organic Synthesis: Suzuki–Miyaura Coupling
In organic synthesis, this compound can be employed in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds . This reaction is pivotal for constructing complex organic molecules, and 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride can act as an electrophilic partner due to its reactive chloride group. The resulting products are often precursors to more complex structures used in medicinal chemistry and material science.
Pharmacology: Biological Activity Screening
Pharmacologically, derivatives of 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride are screened for various biological activities. The quinoline core is associated with anti-inflammatory, antimicrobial, and anticancer properties . By modifying the quinoline structure, researchers can enhance these properties or discover new pharmacological activities.
Biochemistry: Proteomics Research
In biochemistry, particularly proteomics, this compound is used as a reagent to study protein interactions and functions . It can be used to modify proteins or peptides, thereby aiding in the elucidation of their structure and the mechanisms by which they exert their biological effects.
Chemical Engineering: Process Development
From a chemical engineering perspective, the synthesis and application of 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride involve process development and optimization . Engineers work on scaling up the production while ensuring purity and yield, which is crucial for its application in research and industry.
Drug Research: Quinolone Derivatives
In drug research, the focus on quinolone derivatives, which include the 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride , is significant due to their historical and ongoing importance as therapeutic agents . These compounds have been central to the development of antibiotics and other therapeutic classes.
Synthetic Chemistry: Heterocyclic Compound Synthesis
In synthetic chemistry, this compound is utilized in the synthesis of heterocyclic compounds, which are a mainstay in the development of drugs and agrochemicals . The dichlorophenyl group can act as a stepping stone for further functionalization, leading to a variety of heterocyclic structures.
Therapeutic Potential: Future Drug Development
Lastly, the therapeutic potential of 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride and its derivatives is being explored for future drug development . With ongoing research, there is a possibility of discovering new drugs that can address unmet medical needs, particularly in areas where current treatments are inadequate.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-12-6-5-9(7-13(12)18)15-8-11(16(19)21)10-3-1-2-4-14(10)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOPZLLXXZINKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)

![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)


![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)

